molecular formula C22H18ClN5O B2828928 1-(2-chlorophenyl)-N-(4-methylbenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1207016-74-7

1-(2-chlorophenyl)-N-(4-methylbenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2828928
CAS RN: 1207016-74-7
M. Wt: 403.87
InChI Key: DWMJRXSYBMMGDE-UHFFFAOYSA-N
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Description

1-(2-chlorophenyl)-N-(4-methylbenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C22H18ClN5O and its molecular weight is 403.87. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

Triazole derivatives are widely studied for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. For instance, Bekircan et al. (2015) explored the synthesis of novel heterocyclic compounds derived from triazole precursors, investigating their lipase and α-glucosidase inhibition. These compounds showed promising anti-lipase and anti-α-glucosidase activities, highlighting the potential for triazole derivatives in therapeutic applications (Bekircan, Ülker, & Menteşe, 2015).

Antioxidant Properties

The antioxidant properties of triazole derivatives have also been documented, as shown by Bekircan et al. (2008), who synthesized a series of triazole compounds and evaluated their antioxidant and antiradical activities. The study found these compounds to possess significant antioxidant potential, suggesting their usefulness in combating oxidative stress-related disorders (Bekircan, Özen, Gümrükçüoğlu, & Bektaş, 2008).

Molecular Interactions and Structural Analysis

Research on triazole derivatives extends into the examination of their molecular interactions and structural properties. Ahmed et al. (2020) studied the π-hole tetrel bonding interactions in ethyl 2-triazolyl-2-oxoacetate derivatives, providing insights into the nucleophilic/electrophilic nature of the compounds and the influence of substituents on interaction energy. This research contributes to understanding the fundamental chemistry of triazole derivatives and their potential applications in material science and molecular engineering (Ahmed et al., 2020).

Luminescent Properties

Triazole derivatives have also been explored for their luminescent properties, as demonstrated by Li et al. (2012), who synthesized rhenium(I) tricarbonyl complexes with pyridine-functionalized N-heterocyclic carbene ligands. These complexes exhibited blue-green luminescence, suggesting their potential use in light-emitting devices and as probes in biological systems (Li et al., 2012).

properties

IUPAC Name

1-(2-chlorophenyl)-N-[(4-methylphenyl)methyl]-5-pyridin-3-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN5O/c1-15-8-10-16(11-9-15)13-25-22(29)20-21(17-5-4-12-24-14-17)28(27-26-20)19-7-3-2-6-18(19)23/h2-12,14H,13H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWMJRXSYBMMGDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=C(N(N=N2)C3=CC=CC=C3Cl)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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